REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Br)=[CH:5][CH:4]=1.[C-:13]#[N:14].[K+]>C(O)C.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:13]#[N:14])=[CH:5][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
|
250 g
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Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)CBr)(F)F
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 80° C. for about 1.75 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
Upon completion of addition
|
Type
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TEMPERATURE
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Details
|
After this time the reaction mixture was cooled to ambient temperature
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Type
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EXTRACTION
|
Details
|
extracted with three portions of diethyl ether
|
Type
|
WASH
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Details
|
The combined extracts were washed with two portions of water and one portion of an aqueous solution saturated with sodium chloride
|
Type
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ADDITION
|
Details
|
The organic layer was added with magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)CC#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |